molecular formula C19H14ClN9Na2O7S2 B12729495 Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate CAS No. 84100-05-0

Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate

Cat. No.: B12729495
CAS No.: 84100-05-0
M. Wt: 625.9 g/mol
InChI Key: BMTKLUKLKZQLSB-UHFFFAOYSA-L
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Description

Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an aromatic amine, to form the azo dye.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water, which is essential for its application as a dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are often used as intermediates in the synthesis of other compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonic acids.

Major Products

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated aromatic compounds, sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.

    Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.

Biology

    Histology: Used as a staining agent to highlight structures in biological tissues.

    Biochemistry: Investigated for its interactions with biological molecules such as proteins and nucleic acids.

Medicine

    Pharmacology: Studied for its potential therapeutic effects and interactions with drugs.

Industry

    Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.

    Food Industry: Employed as a food colorant in some applications.

Mechanism of Action

The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The sulfonate groups increase the solubility of the compound in water, facilitating its application in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • **Disodium 4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water, vibrant color, and stability make it particularly valuable in various applications.

Properties

CAS No.

84100-05-0

Molecular Formula

C19H14ClN9Na2O7S2

Molecular Weight

625.9 g/mol

IUPAC Name

disodium;4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C19H16ClN9O7S2.2Na/c1-9-15(16(30)29(28-9)11-3-5-12(6-4-11)37(31,32)33)27-26-13-8-10(2-7-14(13)38(34,35)36)22-19-24-17(20)23-18(21)25-19;;/h2-8,15H,1H3,(H,31,32,33)(H,34,35,36)(H3,21,22,23,24,25);;/q;2*+1/p-2

InChI Key

BMTKLUKLKZQLSB-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)N)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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